molecular formula C32H16N8OTi B12053589 Titanyl Phthalocyanine (purified by sublimation)

Titanyl Phthalocyanine (purified by sublimation)

Cat. No.: B12053589
M. Wt: 576.4 g/mol
InChI Key: RUXMYIJUTLLEIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Titanyl phthalocyanine can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with titanium tetrachloride in the presence of a suitable solvent, such as quinoline, under reflux conditions. The reaction typically proceeds as follows:

C8H4(CN)2+TiCl4TiOPc+4HCl\text{C}_8\text{H}_4(\text{CN})_2 + \text{TiCl}_4 \rightarrow \text{TiOPc} + 4\text{HCl} C8​H4​(CN)2​+TiCl4​→TiOPc+4HCl

The resulting crude product is then purified by sublimation to obtain high-purity titanyl phthalocyanine .

Industrial Production Methods

In industrial settings, titanyl phthalocyanine is often produced using a physical vapor transport (PVT) technique. This method involves the sublimation of the crude compound in a controlled environment, followed by the selective growth of different polymorphic phases (α-, β-, and C-phase) on various substrates .

Chemical Reactions Analysis

Types of Reactions

Titanyl phthalocyanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phthalocyanines, oxo derivatives, and reduced titanium species .

Mechanism of Action

The mechanism of action of titanyl phthalocyanine involves its ability to absorb light and generate excited states. These excited states can then transfer energy to molecular oxygen, producing reactive oxygen species such as singlet oxygen. This process is particularly useful in photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues . The molecular targets and pathways involved include the cellular membrane, mitochondria, and various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Titanyl phthalocyanine stands out due to its unique combination of high thermal stability, excellent photoconductivity, and ability to form various polymorphic phases. These properties make it particularly suitable for applications in photoelectronic devices and photodynamic therapy .

Properties

Molecular Formula

C32H16N8OTi

Molecular Weight

576.4 g/mol

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene;oxotitanium

InChI

InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;

InChI Key

RUXMYIJUTLLEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti]

Origin of Product

United States

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